5-Bromo-7-fluoro-6-methyl-1H-indaZole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-fluoro-6-methyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-6-methyl-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and 2-bromo-3-methylbenzaldehyde.
Cyclization: The key step involves the cyclization of these starting materials to form the indazole ring. This can be achieved through various methods, including
Reaction Conditions: The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to ensure high yields and minimal byproducts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimization for cost-effectiveness and efficiency. This includes:
Batch Processing: Using large reactors to carry out the cyclization reactions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-7-fluoro-6-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of catalysts.
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Indazoles: Formed by replacing the bromine or fluorine atoms with other functional groups.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-fluoro-6-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: Used as a core structure in the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Biological Studies: Employed in studies to understand its interactions with biological targets and pathways.
Materials Science: Investigated for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-fluoro-6-methyl-1H-indazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-6-fluoro-1H-indazole: Another indazole derivative with similar substitution patterns.
6-Bromo-7-fluoro-1H-indazole: A closely related compound with slight differences in substitution.
Uniqueness
Substitution Pattern: The unique combination of bromine, fluorine, and methyl groups in 5-Bromo-7-fluoro-6-methyl-1H-indazole distinguishes it from other indazole derivatives.
Biological Activity: Its specific substitution pattern may confer unique biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H6BrFN2 |
---|---|
Molekulargewicht |
229.05 g/mol |
IUPAC-Name |
5-bromo-7-fluoro-6-methyl-1H-indazole |
InChI |
InChI=1S/C8H6BrFN2/c1-4-6(9)2-5-3-11-12-8(5)7(4)10/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
REVXLPSTUAROBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C=NNC2=C1F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.